
1-Ethynyl-4,4-difluoro-1-methylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-4,4-difluoro-1-methylcyclohexane is an organic compound with the molecular formula C9H12F2. It is a cyclohexane derivative where the cyclohexane ring is substituted with an ethynyl group at the first position, two fluorine atoms at the fourth position, and a methyl group at the first position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethynyl-4,4-difluoro-1-methylcyclohexane can be synthesized through several synthetic routes. One common method involves the alkylation of 4,4-difluoro-1-methylcyclohexanone with an ethynylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the ethynyl group, facilitating its nucleophilic attack on the carbonyl carbon of the ketone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethynyl-4,4-difluoro-1-methylcyclohexane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can undergo reduction reactions, particularly at the ethynyl group, to form alkenes or alkanes.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-4,4-difluoro-1-methylcyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-ethynyl-4,4-difluoro-1-methylcyclohexane depends on its specific application. In chemical reactions, the ethynyl group acts as a nucleophile or electrophile, depending on the reaction conditions. The fluorine atoms can influence the reactivity and stability of the compound through inductive and hyperconjugative effects. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
1-Ethynyl-4,4-difluoro-1-methoxycyclohexane: Similar structure but with a methoxy group instead of a methyl group.
1,1-Difluoro-4-methylcyclohexane: Lacks the ethynyl group, making it less reactive in certain types of reactions.
Uniqueness: 1-Ethynyl-4,4-difluoro-1-methylcyclohexane is unique due to the presence of both the ethynyl and difluoro groups, which confer distinct reactivity and properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H12F2 |
|---|---|
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
1-ethynyl-4,4-difluoro-1-methylcyclohexane |
InChI |
InChI=1S/C9H12F2/c1-3-8(2)4-6-9(10,11)7-5-8/h1H,4-7H2,2H3 |
InChI-Schlüssel |
LPEJNOWGFGBCPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(CC1)(F)F)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl3-{[2-(pyridin-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]oxy}benzoate](/img/structure/B13590161.png)
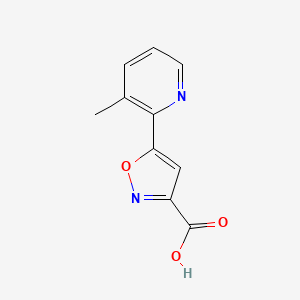
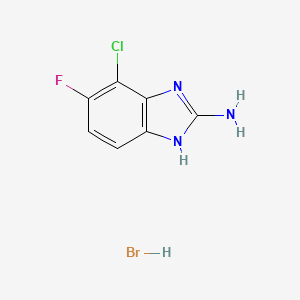
![1-[1-(2,4,6-Trimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13590172.png)
![{[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13590174.png)


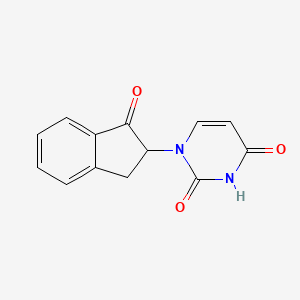
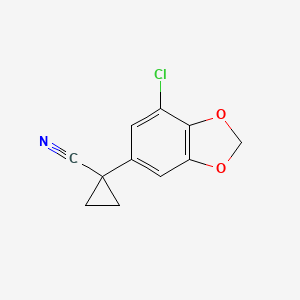
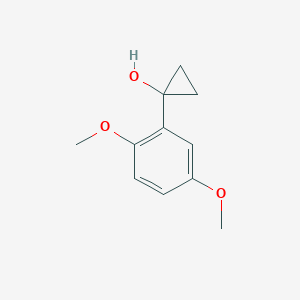
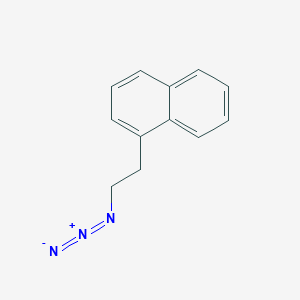
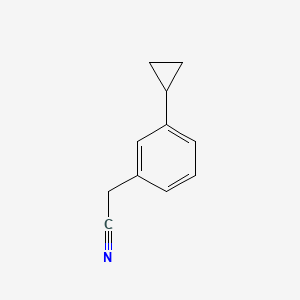
![tert-butylN-[2-amino-1-(3-bromo-2-fluorophenyl)ethyl]carbamate](/img/structure/B13590246.png)
